Technical Guide: Synthesis and Medicinal Application of 5-Chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one
Technical Guide: Synthesis and Medicinal Application of 5-Chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one
Executive Summary
This guide provides an in-depth technical analysis of 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one (CAS: 1225880-96-5), a critical intermediate scaffold in the discovery of G-Protein Coupled Receptor (GPCR) modulators.
Structurally, this molecule combines a 5-chloro-2-pyridone core—a privileged bioisostere for phenyl rings and amides—with a piperidin-4-ylmethyl tail. This architecture serves as a bivalent linker, offering a rigid aromatic headgroup capable of hydrogen bonding and a flexible basic amine tail for solubility and further functionalization. It is prominently utilized in the synthesis of GPR119 agonists (Type 2 Diabetes), 5-HT4 agonists (Gastrokinetic agents), and Muscarinic M1 modulators .
Structural Analysis & Pharmacophore Properties
Electronic & Steric Profile
The 2-pyridone core is not merely a structural spacer; it is an active pharmacophore.
-
Dipole Moment: The amide-like character of the 2-pyridone creates a strong dipole, enhancing binding affinity via electrostatic interactions within receptor pockets.
-
5-Chloro Substituent: This halogen fills hydrophobic sub-pockets and blocks metabolic oxidation at the C5 position, significantly increasing the half-life (
) of the parent drug. -
Piperidine Linker: The 4-ylmethyl linker introduces a specific spatial vector, positioning the basic nitrogen approx. 6–8 Å from the aromatic core, a classic distance found in monoamine GPCR ligands.
Tautomeric Challenge: N- vs. O-Alkylation
A defining challenge in synthesizing this scaffold is the ambident nucleophilicity of the 5-chloro-2-hydroxypyridine precursor. It exists in tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms.
-
Thermodynamic Preference: The N-alkylated product (pyridone) is generally thermodynamically more stable (aromaticity is preserved in the larger conjugated system of the amide resonance).
-
Kinetic Control: Under basic conditions, the oxygen anion is harder (higher charge density) than the nitrogen, often leading to competitive O-alkylation if conditions are not strictly controlled.
Synthetic Methodology
Route Selection: Regioselective N-Alkylation
To synthesize the target 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one, we employ a direct alkylation strategy using N-Boc-4-(bromomethyl)piperidine . The protocol below prioritizes N-selectivity over O-selectivity.
Reaction Mechanism
The reaction proceeds via an
-
Solvent: Use polar aprotic solvents (DMF or DMSO) to solvate the cation, leaving the anion "naked" and more reactive.
-
Base: Use Cesium Carbonate (
) . The large Cesium cation coordinates less tightly with the oxygen anion than Sodium or Potassium, allowing the softer Nitrogen nucleophile to attack the electrophile more effectively.
Diagram: Synthetic Pathway & Logic
The following diagram illustrates the synthetic workflow and the decision gates for regioselectivity.
Caption: Regioselective synthesis pathway favoring N-alkylation via thermodynamic control.
Experimental Protocols
Protocol A: Regioselective N-Alkylation
Objective: Synthesis of tert-butyl 4-((5-chloro-2-oxopyridin-1(2H)-yl)methyl)piperidine-1-carboxylate.
Reagents:
-
5-Chloro-2-hydroxypyridine (1.0 eq)
-
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (1.1 eq)
-
Cesium Carbonate (
) (2.0 eq) -
Anhydrous DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 5-chloro-2-hydroxypyridine and
. -
Solvation: Add anhydrous DMF under nitrogen atmosphere. Stir at room temperature for 30 minutes to facilitate deprotonation. Note: The solution typically turns yellow/orange.
-
Addition: Add tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (dissolved in minimal DMF) dropwise.
-
Reaction: Heat the mixture to 70°C for 12–16 hours. Monitor by LC-MS (Target mass = M+H of protected intermediate).
-
Work-up: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF) and 1x with brine.
-
Purification: Dry organic layer over
, concentrate, and purify via Flash Column Chromatography (SiO2).-
Eluent: 0-50% EtOAc in Hexanes.
-
Observation: The O-alkylated byproduct (less polar) usually elutes first; the N-alkylated target (more polar) elutes second.
-
Protocol B: Boc-Deprotection
Objective: Isolation of the free amine hydrochloride salt.
-
Dissolve the intermediate from Protocol A in 1,4-Dioxane (0.1 M).
-
Add 4N HCl in Dioxane (10 eq) dropwise at 0°C.
-
Allow to warm to RT and stir for 2 hours. A white precipitate should form.
-
Isolation: Filter the solid, wash with diethyl ether (to remove Boc byproducts), and dry under vacuum.
-
Result: 5-chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one hydrochloride salt.[1]
Medicinal Chemistry Applications
This scaffold acts as a "privileged structure" in two primary GPCR areas:
| Target Receptor | Therapeutic Indication | Role of Scaffold |
| GPR119 | Type 2 Diabetes | The pyridone mimics the polar headgroup of endogenous lipid ligands (oleoylethanolamide). |
| 5-HT4 | GI Motility / Alzheimer's | The piperidine amine mimics the basic nitrogen of serotonin; the pyridone replaces the indole to improve metabolic stability. |
SAR Visualization
The diagram below maps the Structure-Activity Relationship (SAR) logic when using this scaffold in drug design.
Caption: Pharmacophore mapping of the scaffold highlighting key interaction points.
References
-
BMS-903452 Discovery: Hovila, J., et al. (2014).[2] Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119.[2] Journal of Medicinal Chemistry.[2][3]
-
Regioselective Alkylation: Wang, N., et al. (2024).[4] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.[4] Journal of Organic Chemistry.[4][5][6]
-
5-HT4 Agonist SAR: Park, J. S., et al. (2016).[7] Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist.[7] Sungkyunkwan University Research.
-
General Pyridone Synthesis: Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters (2015).[8]
Sources
- 1. 5-Chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one hydrochloride AldrichCPR 1558735-36-6 [sigmaaldrich.com]
- 2. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel potent 5-HT(1F) receptor agonists: structure-activity studies of a series of substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Piperidine synthesis [organic-chemistry.org]
- 7. pure.skku.edu [pure.skku.edu]
- 8. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
